molecular formula C16H20N2OS B2474038 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 439661-32-2

3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2474038
CAS No.: 439661-32-2
M. Wt: 288.41
InChI Key: CVVSRXDHFVSJEK-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a quinazolinone core with a 2-sulfanyl group and a 2,3-dimethylcyclohexyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the 2-Sulfanyl Group: The 2-sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the 2,3-Dimethylcyclohexyl Group: This step often involves the alkylation of the quinazolinone core with 2,3-dimethylcyclohexyl halides under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can undergo reduction reactions, typically using reducing agents like lithium aluminum hydride, to yield dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Alkylated or acylated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, influencing the selectivity and activity of the catalyst.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Biology and Medicine:

    Anticancer Research: Due to its quinazolinone core, the compound is investigated for its potential to inhibit cancer cell growth and induce apoptosis.

    Antimicrobial Agents: It may exhibit activity against various bacterial and fungal strains, making it a candidate for new antimicrobial drugs.

Industry:

    Pharmaceuticals: The compound can serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Agriculture: It may be used in the development of agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, such as kinases or proteases, leading to the disruption of cellular processes.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways and affecting cell behavior.

Comparison with Similar Compounds

    3-(Cyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Lacks the dimethyl substitution, which may affect its biological activity and chemical reactivity.

    3-(2-Methylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Has only one methyl group, potentially altering its steric and electronic properties.

Uniqueness:

    Steric Effects: The 2,3-dimethyl substitution on the cyclohexyl ring introduces steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.

    Electronic Effects: The presence of the sulfanyl group and the quinazolinone core can affect the electronic distribution, impacting the compound’s chemical behavior and biological activity.

This detailed analysis provides a comprehensive overview of 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2,3-dimethylcyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-4,7-8,10-11,14H,5-6,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVSRXDHFVSJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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